Methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate
Description
Methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate (molecular formula: C₁₁H₉BrO₃, molecular weight: 283.30) is a substituted benzoate ester featuring a bromine atom at the 3-position and a propargyloxy group (prop-2-yn-1-yloxy) at the 5-position of the benzene ring . Its synthesis involves propargylation of a hydroxybenzoate precursor, as exemplified in the preparation of structurally related intermediates (e.g., methyl 2-hydroxy-5-(prop-2-yn-1-yloxy)benzoate) via flash chromatography .
Properties
Molecular Formula |
C11H9BrO3 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 3-bromo-5-prop-2-ynoxybenzoate |
InChI |
InChI=1S/C11H9BrO3/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h1,5-7H,4H2,2H3 |
InChI Key |
WALYQACIGNCJFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate typically involves a multi-step process:
Esterification: The carboxylic acid group of benzoic acid is converted to a methyl ester using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).
Alkylation: The prop-2-yn-1-yloxy group is introduced via a nucleophilic substitution reaction using propargyl alcohol (HC≡C-CH2OH) and a suitable base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogen-substituted compound.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and prop-2-yn-1-yloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituent groups at the 3- and 5-positions of the benzoate core. Key examples include:
Key Observations:
- Reactivity: The propargyloxy group in the target compound introduces alkyne reactivity, enabling applications in Huisgen cycloaddition or Sonogashira coupling, unlike methyl or methoxymethyl substituents in analogs .
- Steric and Electronic Effects: Bromine at the 3-position provides electron-withdrawing effects, influencing electrophilic substitution patterns. Methoxymethyl (in ) and formyl (in ) groups alter solubility and steric bulk compared to the linear propargyloxy chain.
Pharmacological and Toxicity Profiles (Inferred from Structural Analogs)
While direct pharmacological data for the target compound is absent, insights can be drawn from structurally related benzoates:
- CYP Inhibition: Methyl dihydroxybenzoate () inhibits CYP1A2, suggesting that electron-rich substituents (e.g., propargyloxy) may interact with cytochrome P450 isoforms. However, bulky groups like heptadecyl chains reduce bioavailability .
Biological Activity
Methyl 3-bromo-5-(prop-2-yn-1-yloxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity based on various studies, including data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and its structure, which includes a bromine atom and a propyne functional group. Its unique structure contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of this compound have shown activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µM |
| Compound B | Escherichia coli | 75 µM |
| This compound | Bacillus subtilis | TBD |
The above table illustrates the comparative antibacterial activity where similar compounds have been tested. The MIC values indicate the concentration required to inhibit bacterial growth.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies involving the MCF-7 breast cancer cell line have shown that compounds with similar structural features can induce apoptosis and inhibit cell proliferation.
Case Study: Cytotoxicity Against MCF-7 Cells
A specific study evaluated the cytotoxicity of this compound using the MTT assay. The results indicated a significant reduction in cell viability at concentrations above 100 µM, suggesting its potential as an anticancer agent.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Growth : The compound may interfere with cellular processes essential for growth and division.
- Induction of Apoptosis : It potentially activates apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Membranes : Similar compounds have shown the ability to compromise bacterial membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
